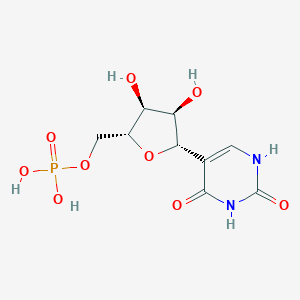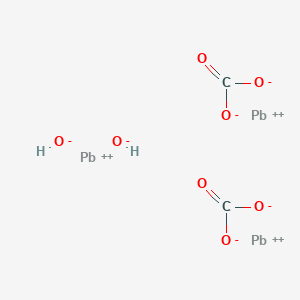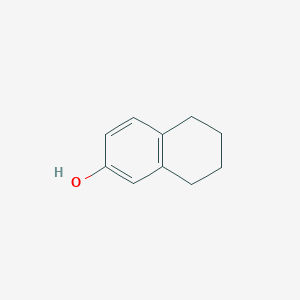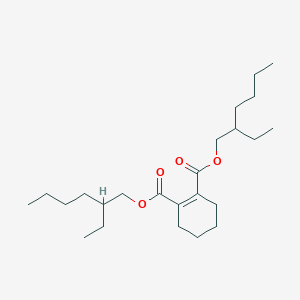
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate: is an organic compound with the chemical formula C24H40O4 . It is a type of phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly known for its application in polyvinyl chloride (PVC) products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate typically involves the esterification of tetrahydrophthalic anhydride with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of high-quality plasticizer. The reaction mixture is then subjected to distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
Chemistry: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is used as a plasticizer in the production of flexible PVC products. It is also used in the synthesis of other chemical compounds and as a solvent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on living organisms, particularly its role as an endocrine disruptor.
Medicine: While not directly used in medicine, this compound is studied for its potential health effects, including its impact on reproductive health and development.
Industry: In the industrial sector, this compound is widely used in the production of flexible plastics, including cables, hoses, and flooring materials.
Mécanisme D'action
Mechanism: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can mimic or interfere with the action of hormones, leading to potential endocrine-disrupting effects.
Molecular Targets and Pathways: The compound can bind to hormone receptors, such as estrogen receptors, and disrupt normal hormonal signaling pathways. This can lead to various physiological effects, including reproductive and developmental abnormalities.
Comparaison Avec Des Composés Similaires
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
Di(2-ethylhexyl) adipate (DEHA): Another plasticizer with similar properties but used in different applications.
Di(2-ethylhexyl) terephthalate (DEHT): A phthalate-free alternative used in food contact materials and children’s toys.
Uniqueness: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is unique in its specific chemical structure, which provides distinct physical and chemical properties compared to other plasticizers. Its tetrahydrophthalate backbone offers different flexibility and durability characteristics, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
1330-92-3 |
|---|---|
Formule moléculaire |
C24H42O4 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 |
Clé InChI |
ZVPBHZIVOWGPMT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
SMILES canonique |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
Synonymes |
DI-(2-ETHYLHEXYL)TETREHYDROPHTHALATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


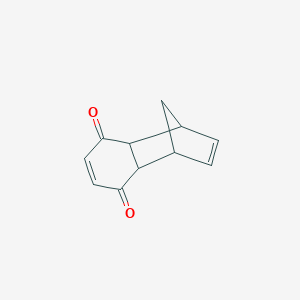
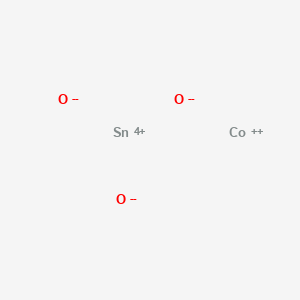
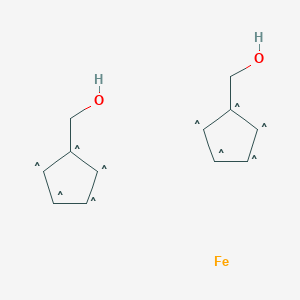
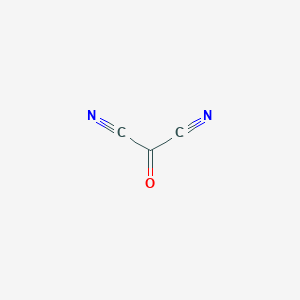
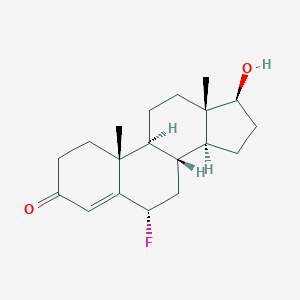
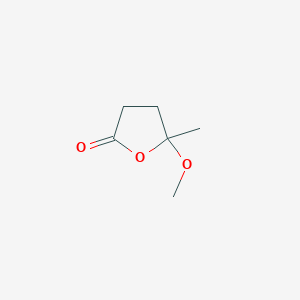
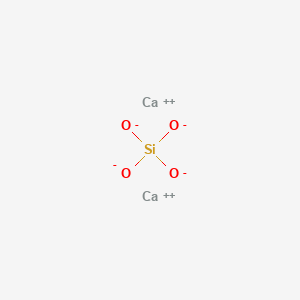
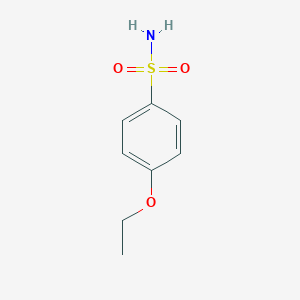
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
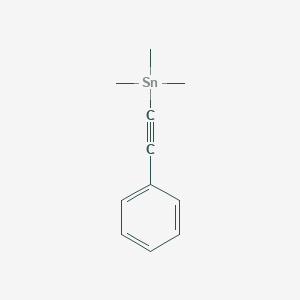
![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
